molecular formula C7H15NOS B14134891 S-(2-(Dimethylamino)ethyl) propanethioate CAS No. 24395-12-8

S-(2-(Dimethylamino)ethyl) propanethioate

Katalognummer: B14134891
CAS-Nummer: 24395-12-8
Molekulargewicht: 161.27 g/mol
InChI-Schlüssel: XHQZHDMBONUQBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(2-(Dimethylamino)ethyl) propanethioate is an organic compound with the molecular formula C8H17NOS It is a thioester derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group and an ethyl group substituted with a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-(Dimethylamino)ethyl) propanethioate typically involves the reaction of 2-(dimethylamino)ethanol with propanethioic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction can be represented as follows:

2-(Dimethylamino)ethanol+Propanethioic acidS-(2-(Dimethylamino)ethyl) propanethioate+Water\text{2-(Dimethylamino)ethanol} + \text{Propanethioic acid} \rightarrow \text{this compound} + \text{Water} 2-(Dimethylamino)ethanol+Propanethioic acid→S-(2-(Dimethylamino)ethyl) propanethioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

S-(2-(Dimethylamino)ethyl) propanethioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thioesters depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

S-(2-(Dimethylamino)ethyl) propanethioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.

    Biology: The compound is studied for its potential role in biochemical pathways involving sulfur metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism by which S-(2-(Dimethylamino)ethyl) propanethioate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioester moiety can undergo nucleophilic attack by various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biochemical outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • S-(2-(Dimethylamino)ethyl) butanethioate
  • S-(2-(Dimethylamino)ethyl) methylthioacetate
  • S-(2-(Dimethylamino)ethyl) ethylthioacetate

Uniqueness

S-(2-(Dimethylamino)ethyl) propanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

24395-12-8

Molekularformel

C7H15NOS

Molekulargewicht

161.27 g/mol

IUPAC-Name

S-[2-(dimethylamino)ethyl] propanethioate

InChI

InChI=1S/C7H15NOS/c1-4-7(9)10-6-5-8(2)3/h4-6H2,1-3H3

InChI-Schlüssel

XHQZHDMBONUQBX-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)SCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.